Betavulgaroside III

Übersicht

Beschreibung

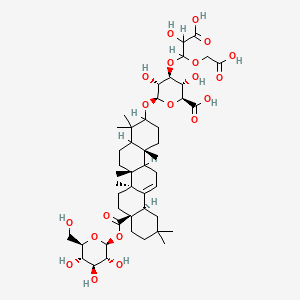

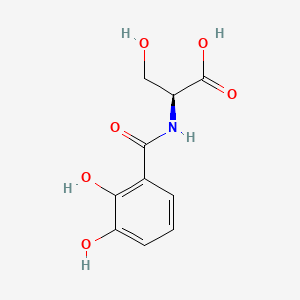

Betavulgaroside III is a chemical compound with the molecular formula C47H72O20 . It has an average mass of 957.063 Da and a monoisotopic mass of 956.461670 Da . It has 20 defined stereocentres .

Synthesis Analysis

The synthesis of Betavulgaroside III involves a series of chemical reactions, starting with l-arabinose, d-glucose, and oleanolic acid . The synthesis features oxidative elaboration of the seco-saccharide unit prior to assembly of the triterpene 3,28-bisglycoside . This tactic has been proven superior in the attempts to the synthesis of the more easily accessible 2′′-epi-betavulgaroside III .Molecular Structure Analysis

The molecular structure of Betavulgaroside III is complex, with a large number of atoms and bonds . It is a triterpene glycoside, which means it contains a triterpene moiety (a type of terpene made up of six isoprene units) and one or more sugar moieties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Betavulgaroside III are complex and involve multiple steps . These reactions include the formation of various intermediates and the use of various reagents .Physical And Chemical Properties Analysis

Betavulgaroside III has a number of physical and chemical properties. It has an average mass of 957.063 Da and a monoisotopic mass of 956.461670 Da . It has 20 defined stereocentres .Wissenschaftliche Forschungsanwendungen

Further research has been conducted on the synthesis of Betavulgaroside III. It has been successfully synthesized in a complex 31-step process starting from L-arabinose, D-glucose, and oleanolic acid, yielding an overall 0.9% yield from D-glucose. This synthesis emphasizes the oxidative elaboration of the seco-saccharide unit before assembling the triterpene 3,28-bisglycoside, a method proven superior in attempts to synthesize 2''-epi-betavulgaroside III (Zhu, Li, & Yu, 2008).

Additionally, the absolute stereostructures of Betavulgarosides III and IV, which have been isolated from the roots of Beta vulgaris L. and exhibit inhibitory activity on glucose absorption, were determined through chemical correlation with a known saponin, momordin I. This included the conversion from the α-L-arabinopyranosyl moiety of momordin I to the acidic acetal-type substituent of Betavulgarosides III and IV (Yoshikawa et al., 1997).

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H72O20/c1-42(2)14-16-47(41(61)67-39-30(53)29(52)28(51)23(19-48)63-39)17-15-45(6)21(22(47)18-42)8-9-25-44(5)12-11-26(43(3,4)24(44)10-13-46(25,45)7)64-40-32(55)34(31(54)35(66-40)37(59)60)65-38(33(56)36(57)58)62-20-27(49)50/h8,22-26,28-35,38-40,48,51-56H,9-20H2,1-7H3,(H,49,50)(H,57,58)(H,59,60)/t22-,23-,24?,25?,26?,28-,29+,30-,31+,32-,33?,34+,35+,38?,39+,40-,44+,45-,46-,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCYMXULNXKROG-QOOHMOHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H72O20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

957.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 178118 | |

CAS RN |

168111-48-6 | |

| Record name | Betavulgaroside III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168111486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(Diaminomethylidenehydrazinylidene)-1,1,1-trifluoropropan-2-ylidene]amino]guanidine](/img/structure/B1201494.png)

![(1aalpha,2beta,3alpha,11calpha)-1a,2,3,11c-Tetrahydro-6,11-dimethylbenzo[6,7]phenanthro[3,4-b]oxirene-2,3-diol](/img/structure/B1201497.png)

![(5,6',12-Trihydroxy-6,7'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl) acetate](/img/structure/B1201513.png)

![[5-(3-Acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B1201514.png)

![N-Hydroxy-2-[(methylphenylphosphinyl)benzylamino]-4-methylpentanamide](/img/structure/B1201515.png)